



Application Notes and Protocols for 4-Ethenyloxane-4-carboxylic acid

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Compound of Interest		
Compound Name:	4-Ethenyloxane-4-carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethenyloxane-4-carboxylic acid (also known as 4-Vinyl-tetrahydro-2H-pyran-4-carboxylic acid) is a unique heterocyclic building block containing a tetrahydropyran scaffold, a carboxylic acid, and a vinyl group. The tetrahydropyran ring is a prevalent motif in numerous natural products and pharmaceuticals, often serving as a bioisosteric replacement for carbocyclic rings to improve physicochemical properties such as solubility and metabolic stability. The presence of both a carboxylic acid and a vinyl group on the same quaternary center offers orthogonal handles for a variety of chemical transformations, making it a versatile tool for the synthesis of complex molecules and libraries of compounds in drug discovery and materials science.

These application notes provide an overview of the properties of **4-Ethenyloxane-4-carboxylic acid**, a proposed synthetic protocol, and detailed experimental procedures for its potential applications as a building block in organic synthesis.

Properties of 4-Ethenyloxane-4-carboxylic acid

A summary of the key physical and chemical properties of **4-Ethenyloxane-4-carboxylic acid** is provided in the table below. This data is compiled from commercially available sources.



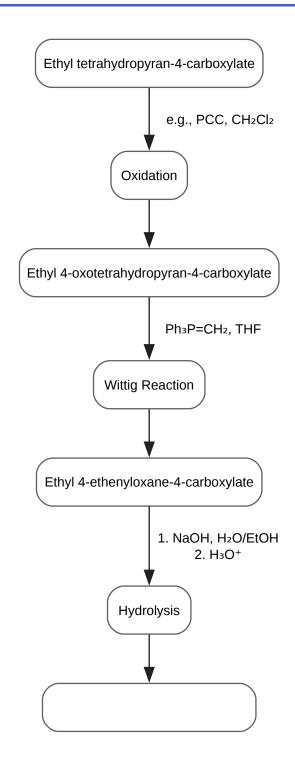
Property	Value
CAS Number	2305255-31-4
Molecular Formula	C8H12O3
Molecular Weight	156.18 g/mol
Appearance	White to off-white solid
SMILES	C=CC1(CCOCC1)C(=O)O
InChI	InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4- 8/h2H,1,3-6H2,(H,9,10)

Synthesis of 4-Ethenyloxane-4-carboxylic acid

While **4-Ethenyloxane-4-carboxylic acid** is commercially available, a plausible and scalable synthetic route is outlined below for researchers who may wish to synthesize it or its analogs in-house. The proposed synthesis starts from the commercially available ethyl tetrahydropyran-4-carboxylate and involves a two-step sequence of oxidation followed by a Wittig reaction and subsequent hydrolysis.

Workflow for the Proposed Synthesis of 4-Ethenyloxane-4-carboxylic acid





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Caption: Proposed synthetic workflow for **4-Ethenyloxane-4-carboxylic acid**.

Experimental Protocol: Synthesis of 4-Ethenyloxane-4-carboxylic acid



Step 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate

- To a stirred solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
- Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a
 gradient of ethyl acetate in hexanes) to afford ethyl 4-oxotetrahydropyran-4-carboxylate as a
 colorless oil.

Step 2: Synthesis of Ethyl 4-ethenyloxane-4-carboxylate

- Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting yellow-orange suspension at room temperature for 1 hour.
- Cool the ylide solution back to 0 °C and add a solution of ethyl 4-oxotetrahydropyran-4carboxylate (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



• Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-ethenyloxane-4-carboxylate.

Step 3: Synthesis of 4-Ethenyloxane-4-carboxylic acid

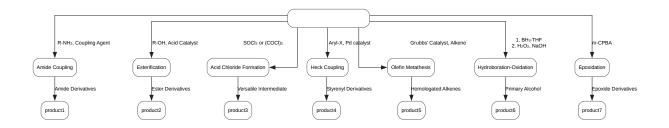
- To a solution of ethyl 4-ethenyloxane-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (0.3 M), add sodium hydroxide (2.0 eq).
- Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
- Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.
- Extract the acidified aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-Ethenyloxane-4-carboxylic acid. The product can be further purified by recrystallization if necessary.

Applications of 4-Ethenyloxane-4-carboxylic acid as a Building Block

The bifunctional nature of **4-Ethenyloxane-4-carboxylic acid** allows for its versatile use in the synthesis of more complex molecules. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the vinyl group can participate in a range of reactions including hydrogenations, oxidations, and cross-coupling reactions.

Logical Flow of Applications for 4-Ethenyloxane-4-carboxylic acid





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Caption: Potential synthetic transformations of **4-Ethenyloxane-4-carboxylic acid**.

Protocol 1: Amide Coupling (Carboxylic Acid Modification)

This protocol describes the formation of an amide bond using a standard peptide coupling agent.

- To a solution of 4-Ethenyloxane-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
- Stir the mixture for 15 minutes at 0 °C.
- Add the desired amine (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for a Hypothetical Amide Coupling Reaction

Reagent	Molar Eq.	MW (g/mol)	Amount (mmol)	Mass (mg)
4-Ethenyloxane- 4-carboxylic acid	1.0	156.18	0.5	78.1
Benzylamine	1.1	107.15	0.55	58.9
HATU	1.1	380.23	0.55	209.1
DIPEA	2.0	129.24	1.0	129.2
Product	-	245.31	-	Theoretical Yield: 122.7

Protocol 2: Heck Cross-Coupling (Vinyl Group Modification)

This protocol outlines a palladium-catalyzed Heck reaction to couple an aryl halide to the vinyl group.

- In a reaction vial, combine **4-Ethenyloxane-4-carboxylic acid** (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).
- Add a suitable solvent such as DMF or acetonitrile (0.3 M) followed by a base, for example, triethylamine (Et₃N, 2.5 eq).
- Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.



- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with 1 M HCl and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Quantitative Data for a Hypothetical Heck Coupling Reaction

Reagent	Molar Eq.	MW (g/mol)	Amount (mmol)	Mass (mg)
4-Ethenyloxane- 4-carboxylic acid	1.0	156.18	0.5	78.1
Iodobenzene	1.2	204.01	0.6	122.4
Pd(OAc) ₂	0.05	224.50	0.025	5.6
PPh₃	0.1	262.29	0.05	13.1
Et₃N	2.5	101.19	1.25	126.5
Product	-	232.27	-	Theoretical Yield: 116.1

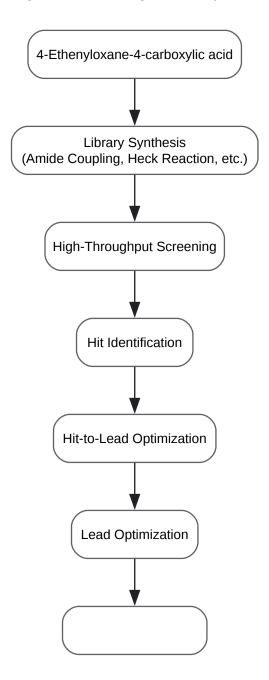
Signaling Pathways and Drug Development

The tetrahydropyran motif is a key structural component in a number of approved drugs and clinical candidates. It is often used to modulate physicochemical properties and can interact with biological targets through hydrogen bonding to the ring oxygen. While no specific signaling pathways have been reported for **4-Ethenyloxane-4-carboxylic acid** itself, its derivatives could be designed to target a wide range of proteins, including kinases, proteases, and GPCRs, where the carboxylic acid can act as a key binding element (e.g., to a positively



charged residue in the active site) and the vinyl-derived substituent can be used to explore different regions of the binding pocket to enhance potency and selectivity.

Workflow for Utilizing the Building Block in a Drug Discovery Cascade



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Caption: A typical drug discovery workflow incorporating **4-Ethenyloxane-4-carboxylic acid**.







Disclaimer: The synthetic and application protocols provided herein are proposed based on established principles of organic chemistry. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific substrates and equipment.

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